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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B1611045 Get Quote

Technical Support Center: Streptolysin O
This technical support center provides researchers, scientists, and drug development

professionals with best practices for storing and handling Streptolysin O (SLO). It includes

troubleshooting guides and frequently asked questions in a user-friendly format to address

specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)
1. What is the recommended method for reconstituting lyophilized Streptolysin O?

To reconstitute lyophilized SLO, it is recommended to use sterile, cold deionized water or a

buffer of neutral pH.[1][2] Allow the vial and the reconstitution buffer to equilibrate to room

temperature before use.[3][4] Briefly centrifuge the vial to ensure all the lyophilized powder is at

the bottom.[3][4] Gently rotate the vial to dissolve the contents; avoid vigorous shaking to

prevent protein denaturation.[1][3][4]

2. What are the optimal storage conditions for Streptolysin O?

Lyophilized SLO should be stored at 2-8°C, where it can remain stable for up to three years.[1]

[5] Some manufacturers recommend storing desiccated lyophilized SLO below -18°C, where it

is stable for at least 3 weeks at room temperature.[6][7][8] After reconstitution, it is best to

aliquot the solution and store it at -20°C.[1] For long-term storage of the reconstituted protein,
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the addition of a carrier protein such as 0.1% HSA or BSA is recommended.[6][7][8] It is crucial

to prevent freeze-thaw cycles.[6][7]

3. How stable is Streptolysin O after reconstitution?

Reconstituted SLO solutions will lose approximately 50% of their activity within 10 days when

stored at 2-8°C.[1] For this reason, freezing aliquots at -20°C is the recommended storage

method for the reconstituted protein.[1] Some sources suggest that upon reconstitution, SLO

can be stored at 4°C for 2-7 days.[6][7]

4. Why is a reducing agent necessary for Streptolysin O activity?

Streptolysin O is an oxygen-labile toxin, meaning its activity is diminished upon oxidation.[1]

The hemolytic activity of SLO is only present in its reduced state.[9] Therefore, the addition of

reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol is often necessary to activate or

maintain its pore-forming capabilities.[1][2]

5. What is the mechanism of action of Streptolysin O?

Streptolysin O is a cholesterol-dependent cytolysin.[10] It binds to cholesterol in the plasma

membrane of eukaryotic cells as a monomer.[5][10] Following binding, the monomers

oligomerize to form large pore complexes, which insert into the membrane, leading to cell

permeabilization.[5][10] This pore formation allows the influx and efflux of ions and small

molecules, which can trigger downstream cellular events.
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Possible Cause Troubleshooting Step

Inactive Streptolysin O

Ensure that the SLO has been freshly prepared

or properly stored. Activate the SLO with a

reducing agent such as DTT just before use, as

its activity is dependent on its reduced state.[9]

Incorrect SLO Concentration

The optimal concentration of SLO is cell-type

dependent. Perform a dose-response

experiment to determine the ideal concentration

for your specific cell line.[2]

Insufficient Incubation Time

Both the initial binding step on ice and the

subsequent incubation at a higher temperature

(e.g., 37°C) for pore formation are time-

dependent. Optimize the incubation times for

both steps.[1]

Presence of Inhibitors

Cholesterol in the media can bind to SLO and

inhibit its activity. Ensure that the experimental

buffer does not contain components that could

interfere with SLO binding to the cell membrane.

Issue 2: High Cell Death/Lysis
Possible Cause Troubleshooting Step

SLO Concentration is Too High

Titrate the SLO concentration to find a balance

between effective permeabilization and minimal

cell death. Even a small increase in

concentration can lead to a significant rise in cell

lysis.[1]

Extended Incubation Period

Reduce the incubation time with SLO to

minimize damage to the cells. Monitor cell

viability at different time points.

Cell Sensitivity

Some cell lines are inherently more sensitive to

SLO. For these cells, use the lowest effective

concentration and a shorter incubation time.
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Issue 3: High Background Signal in Downstream Assays
Possible Cause Troubleshooting Step

Excessive Cell Lysis

High cell death can release intracellular

components that may interfere with downstream

assays. Optimize the SLO concentration and

incubation time to maintain cell integrity.

Incomplete Washing

Ensure that unbound SLO and other reagents

are thoroughly washed away after the

permeabilization step to prevent non-specific

effects.[5]

Contamination

Use sterile techniques and reagents throughout

the experiment to avoid contamination that

could lead to spurious results.

Quantitative Data Summary
The optimal conditions for cell permeabilization can vary significantly between different cell

types. The following table summarizes the optimization of SLO concentration and incubation

time for HeLa cells as an example.
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Parameter Condition 1 Condition 2 Condition 3 Condition 4 Condition 5

SLO

Concentratio

n (µg/mL)

0.10 0.13 0.20 0.40 -

%

Permeabilize

d HeLa Cells

~20% ~50% >90% >90% -

Incubation

Time on Ice

(min)

0.0 1.0 3.0 5.0 7.5

%

Permeabilize

d HeLa Cells

~10% ~20% ~40% ~50% ~60%

Incubation

Time at 32°C

(min)

0.0 1.0 3.0 5.0 7.5

%

Permeabilize

d HeLa Cells

~0% ~20% ~40% ~50% ~50%

Data is

approximate

and based on

findings for

HeLa cells.

Optimal

conditions

should be

determined

empirically for

other cell

types.[1]
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Experimental Protocols
Protocol 1: Cell Permeabilization with Streptolysin O
This protocol describes a general procedure for permeabilizing adherent cells using SLO.

Materials:

Streptolysin O (lyophilized)

Reducing agent (e.g., DTT)

Cell culture medium

Phosphate-Buffered Saline (PBS)

Buffer for permeabilization (e.g., HBSS without Ca²⁺)

Adherent cells cultured in appropriate vessels

Procedure:

Prepare SLO Stock Solution: Reconstitute lyophilized SLO in cold, sterile deionized water to

a stock concentration of approximately 100,000 units/mL.[11] Aliquot and store at -20°C.

Activate SLO: Immediately before use, dilute the SLO stock solution to the desired working

concentration in a suitable buffer. Activate the SLO by adding a reducing agent, such as DTT

to a final concentration of 10 mM, and incubate for 30 minutes at 37°C.[12]

Cell Preparation: Wash the adherent cells twice with PBS.

Binding Step: Remove the PBS and add the activated SLO solution to the cells. Incubate on

ice for 5-10 minutes to allow the SLO to bind to the cell membrane.[1][12]

Washing: Remove the SLO solution and wash the cells three times with cold PBS to remove

unbound toxin.[5]

Pore Formation: Add warm (37°C) permeabilization buffer to the cells and incubate at 37°C

for 10 minutes to induce pore formation.[5][12]
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Downstream Application: The permeabilized cells are now ready for the introduction of

molecules of interest or for use in downstream assays.

Protocol 2: Hemolysis Assay
This protocol provides a method to determine the hemolytic activity of Streptolysin O.

Materials:

Streptolysin O

Human red blood cells (RBCs)

Phosphate-Buffered Saline (PBS), pH 7.4

96-well microtiter plate

Procedure:

Prepare RBC Suspension: Wash human red blood cells three times with PBS by

centrifugation and resuspension. Prepare a 2% (v/v) suspension of RBCs in PBS.[11]

Prepare SLO Dilutions: Prepare a serial dilution of activated SLO in PBS in a 96-well plate.

Incubation: Add 50 µL of the 2% RBC suspension to each well containing the SLO dilutions.

[11]

Hemolysis: Incubate the plate at 37°C for 30 minutes.[11]

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

Readout: Carefully transfer the supernatant to a new plate and measure the absorbance of

the released hemoglobin at 540 nm.[13] The unit of activity is often defined as the amount of

SLO that causes 50% hemolysis.[11]
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Caption: Experimental workflow for cell permeabilization using Streptolysin O.
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Caption: Simplified signaling pathways affected by Streptolysin O.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1611045?utm_src=pdf-body-img
https://www.benchchem.com/product/b1611045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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